molecular formula C9H9BrN2 B6159126 4-bromo-1-ethyl-1H-1,3-benzodiazole CAS No. 1401814-44-5

4-bromo-1-ethyl-1H-1,3-benzodiazole

Cat. No.: B6159126
CAS No.: 1401814-44-5
M. Wt: 225.08 g/mol
InChI Key: QSMHMUDYCSOQEM-UHFFFAOYSA-N
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Description

4-bromo-1-ethyl-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 4-position and an ethyl group at the 1-position of the benzodiazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-ethyl-1H-1,3-benzodiazole typically involves the bromination of 1-ethyl-1H-1,3-benzodiazole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzodiazole ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-ethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The benzodiazole ring can be reduced under specific conditions to yield partially or fully hydrogenated products.

Common Reagents and Conditions

    Substitution Reactions: Typical reagents include sodium amide or potassium thiolate, and the reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products

    Substitution Reactions: Products include 4-amino-1-ethyl-1H-1,3-benzodiazole or 4-thio-1-ethyl-1H-1,3-benzodiazole.

    Oxidation Reactions: Products include 4-bromo-1-ethylbenzaldehyde or 4-bromo-1-ethylbenzoic acid.

    Reduction Reactions: Products include partially hydrogenated benzodiazole derivatives.

Scientific Research Applications

4-bromo-1-ethyl-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying biological pathways and interactions.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-1-ethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The bromine atom and the benzodiazole ring can participate in various binding interactions with enzymes or receptors, modulating their activity. The ethyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-ethyl-1H-1,3-benzodiazole
  • 4-fluoro-1-ethyl-1H-1,3-benzodiazole
  • 4-iodo-1-ethyl-1H-1,3-benzodiazole

Uniqueness

4-bromo-1-ethyl-1H-1,3-benzodiazole is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its chloro, fluoro, and iodo counterparts. Additionally, the bromine atom can participate in specific halogen bonding interactions, which can be advantageous in drug design and molecular recognition studies.

Biological Activity

4-Bromo-1-ethyl-1H-1,3-benzodiazole (CAS No. 1401814-44-5) is a heterocyclic compound belonging to the benzodiazole class, which is recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a bromine atom at the 4-position and an ethyl group at the 1-position of the benzodiazole ring. These substitutions influence its chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, enhancing the compound's affinity for various enzymes and receptors. The ethyl group contributes to the compound's lipophilicity, affecting its membrane permeability and distribution within biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains using the broth microdilution method. Notably, it exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

CompoundMIC (µg/ml)Bacterial Strain
4-Bromo-1-ethyl-1H-benzodiazole50S. typhi
Standard (Ampicillin)100S. typhi

This indicates that 4-bromo-1-ethyl-1H-benzodiazole may serve as a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by modulating key signaling pathways involved in cell cycle regulation and apoptosis. The presence of the bromine atom enhances its reactivity towards DNA and other cellular targets, potentially leading to cytotoxic effects in cancer cells .

Comparative Analysis with Similar Compounds

When compared to other halogenated benzodiazoles such as 4-chloro and 4-fluoro derivatives, 4-bromo-1-ethyl-1H-benzodiazole displays unique properties due to the larger size and polarizability of bromine. This can result in stronger halogen bonding interactions, which may enhance its biological efficacy.

Compound TypeAntimicrobial ActivityAnticancer Activity
4-Bromo DerivativeHighModerate
4-Chloro DerivativeModerateLow
4-Fluoro DerivativeLowModerate

Case Studies

Case Study 1: Antimicrobial Evaluation
A study conducted on a series of benzodiazole derivatives including 4-bromo-1-ethyl showed promising results against E. coli. The compound was tested alongside standard antibiotics, demonstrating superior efficacy in inhibiting bacterial growth at lower concentrations .

Case Study 2: Cytotoxicity Assay
In vitro assays indicated that 4-bromo-1-ethyl-1H-benzodiazole significantly reduced the viability of various cancer cell lines compared to untreated controls. The IC50 values were determined to be lower than those of several known anticancer agents, suggesting its potential as a therapeutic agent .

Properties

CAS No.

1401814-44-5

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

4-bromo-1-ethylbenzimidazole

InChI

InChI=1S/C9H9BrN2/c1-2-12-6-11-9-7(10)4-3-5-8(9)12/h3-6H,2H2,1H3

InChI Key

QSMHMUDYCSOQEM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1C=CC=C2Br

Purity

95

Origin of Product

United States

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